
(3-Nitro-benzylidene)-m-tolyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Nitro-benzylidene)-m-tolyl-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-benzylidene)-m-tolyl-amine typically involves the condensation reaction between 3-nitrobenzaldehyde and m-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Nitro-benzylidene)-m-tolyl-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Nitro-benzylidene)-m-tolyl-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form complexes with metal ions.
Industry: It can be used as a corrosion inhibitor for metals in acidic environments.
Wirkmechanismus
The mechanism of action of (3-Nitro-benzylidene)-m-tolyl-amine involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound can disrupt the cell membrane of bacteria, leading to cell death. In anticancer research, the compound may inhibit the proliferation of cancer cells by interfering with their metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Nitro-benzylidene)-m-tolyl-amine
- (2-Nitro-benzylidene)-m-tolyl-amine
- (3-Nitro-benzylidene)-p-tolyl-amine
Uniqueness
(3-Nitro-benzylidene)-m-tolyl-amine is unique due to the specific positioning of the nitro group and the methyl group on the aromatic rings. This unique structure can influence its reactivity and the types of complexes it forms with metal ions, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
17064-94-7 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14(9-12)16(17)18/h2-10H,1H3 |
InChI-Schlüssel |
IKEMYBPABLTSIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




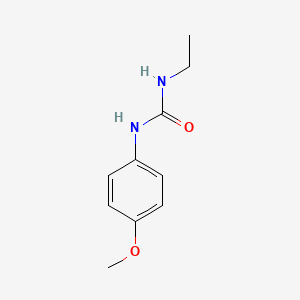

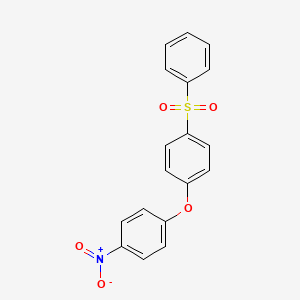
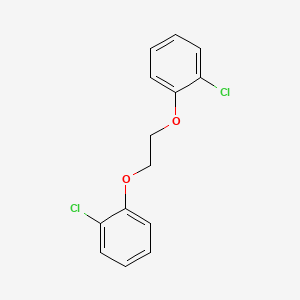

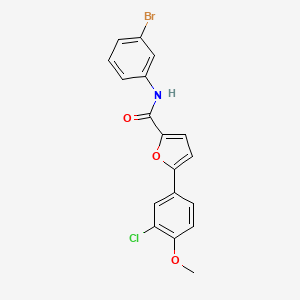
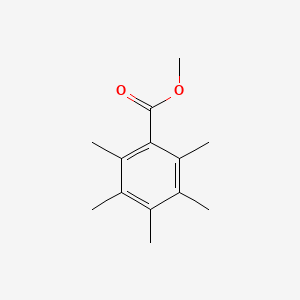
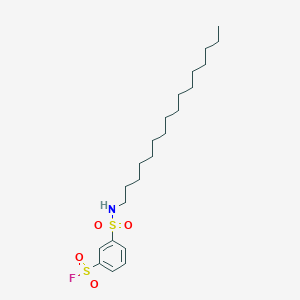
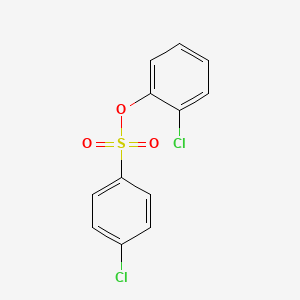
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
